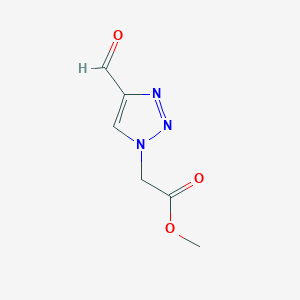
1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-1,2,3-Triazole-1-acetic acid, 4-formyl-, methyl ester is a derivative of triazole . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of triazole-containing scaffolds has been a topic of interest in pharmaceutical research . A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Wissenschaftliche Forschungsanwendungen
Drug Discovery
1,2,3-Triazoles, the core structure in the compound, are significant in the realm of medicinal chemistry. They are known for their use in the synthesis of various drugs due to their stability and mimicry of peptide bonds. For instance, the triazole ring is present in drugs like Rufinamide, an anticonvulsant, and Tazobactam, a β-lactam antibiotic .
Organic Synthesis
The triazole moiety serves as a versatile intermediate in organic synthesis. Its incorporation into other compounds can improve stability and reactivity, making it a valuable component in the synthesis of complex organic molecules .
Polymer Chemistry
In polymer chemistry, triazoles contribute to the creation of polymers with enhanced properties. Their incorporation can lead to materials with better thermal stability and mechanical strength .
Supramolecular Chemistry
The triazole ring’s ability to engage in hydrogen bonding makes it an excellent candidate for constructing supramolecular structures. These structures have potential applications in the development of new materials and sensors .
Bioconjugation
Triazoles are used in bioconjugation techniques to attach various biomolecules to one another or to solid supports. This application is crucial in the field of chemical biology for the development of targeted therapies .
Fluorescent Imaging
The triazole ring can be functionalized to act as a fluorescent probe. This application is particularly useful in biological research for tracking and imaging of cells and proteins .
Material Science
Triazole derivatives have found applications in material science due to their ability to form robust materials. They are used in the development of new materials with potential use in electronics and nanotechnology .
Antiviral Agents
Lastly, triazole derivatives are effective in the discovery of antiviral agents. The modification of nucleobases with triazole derivatives has shown promise in the development of new antiviral drugs .
Wirkmechanismus
Target of Action
Methyl 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetate is a compound that contains a 1,2,4-triazole ring . Compounds with this structure are known to interact with various biological targets. For instance, nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 . .
Mode of Action
Compounds with a 1,2,4-triazole ring are known to form hydrogen bonds with different targets, which can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties . The carbonyl group in the structure may also contribute to its ability to form hydrogen bonds .
Biochemical Pathways
Compounds with a 1,2,4-triazole ring are known to exhibit various bioactivities, such as antibacterial, antifungal, and anticancer activities . These activities suggest that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Compounds with a 1,2,4-triazole ring are known to have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
Compounds with a 1,2,4-triazole ring are known to exhibit various bioactivities, such as antibacterial, antifungal, and anticancer activities . These activities suggest that the compound may have various molecular and cellular effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under thermal and acid conditions and is insensitive to redox, hydrolysis, and enzymatic hydrolase . .
Eigenschaften
IUPAC Name |
methyl 2-(4-formyltriazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6(11)3-9-2-5(4-10)7-8-9/h2,4H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKKHYYZLQGIYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=C(N=N1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2902873.png)



![2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2902881.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2902887.png)
![(5-Methyl-6-nitro-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B2902889.png)
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2902890.png)

![7-chloro-6-fluoro-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2902892.png)
